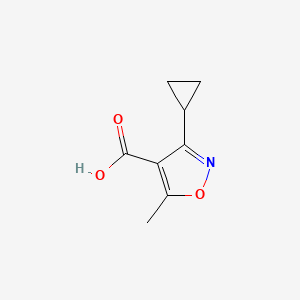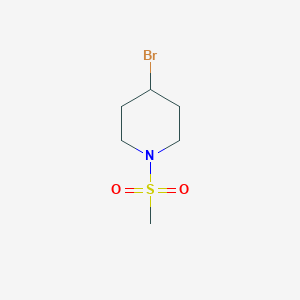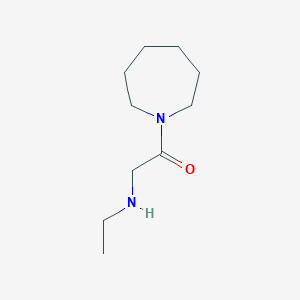
1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene
Descripción general
Descripción
1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene (1-BPFNB) is an important organic compound that has been studied extensively due to its wide range of applications in the field of organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, and is used in the synthesis of drugs, pesticides, and other organic molecules. 1-BPFNB is also used in the synthesis of fluorinated drugs, which are important for their high potency and low toxicity. Furthermore, 1-BPFNB has been studied for its potential as a therapeutic agent for various diseases, including cancer.
Aplicaciones Científicas De Investigación
Ultrasound-Assisted Organic Synthesis
A study by Harikumar and Rajendran (2014) illustrates the use of ultrasound in facilitating the preparation of nitro aromatic ethers, highlighting a method that could potentially apply to compounds such as 1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene. Ultrasound irradiation enhances reaction rates and yields under phase-transfer catalysis conditions, indicating a promising approach for synthesizing complex organic molecules efficiently (Harikumar & Rajendran, 2014).
Polymer Solar Cells Improvement
Research conducted by Fu et al. (2015) demonstrates the incorporation of nitroaromatic compounds into polymer solar cells to improve device performance. By forming charge transfer complexes, these compounds can significantly enhance the electron transfer process, suggesting that derivatives like 1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene might find applications in the development of more efficient solar energy devices (Fu et al., 2015).
Electrochemical Reduction Studies
The electrochemical behavior of nitroaromatics, such as nitrobenzene and 4-nitrophenol, has been studied in ionic liquids by Silvester et al. (2006). This research provides insight into the reduction mechanisms of nitroaromatic compounds, which could be relevant for understanding the electrochemical properties of 1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene. Such studies are important for applications in electrochemical sensors and environmental remediation technologies (Silvester et al., 2006).
Environmental Degradation Pathways
Carlos et al. (2008) investigated the thermal degradation of nitrobenzene using Fenton's reagent, revealing a series of hydroxylation steps leading to the breakdown of the aromatic ring. This study provides a foundation for understanding how compounds like 1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene might degrade in environmental conditions, which is crucial for assessing their environmental impact and designing degradation pathways for pollution control (Carlos et al., 2008).
Propiedades
IUPAC Name |
1-(4-bromophenoxy)-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWPTPIDDAPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)





